Cas no 15441-51-7 (Ethyl 2-ethoxynicotinate)
Ethyl 2-ethoxynicotinate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-ethoxynicotinate
- 2-ethoxynicotinic acid ethyl ester
- 2-ethoxy-nicotinic acid ethyl ester
- 2-Ethoxypyridine-3-carboxylic Acid Ethyl Ester
- 3-Pyridinecarboxylic acid, 2-ethoxy-, ethyl ester
- CTK0E7844
- Ethoxy-2-nicotinsaeureethylester
- SureCN1313733
- 15441-51-7
- AKOS027425723
- DB-429948
- MFCD18207652
- WJIBAKMAWMCQDU-UHFFFAOYSA-N
- SCHEMBL1313733
- Ethyl 2-ethoxy-3-pyridinecarboxylate
- E91385
- Ethyl 2-ethoxypyridine-3-carboxylate
- SB54615
- Ethyl2-ethoxynicotinate
- AS-8274
- DTXSID90489724
- CS-0195647
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- MDL: MFCD18207652
- Inchi: 1S/C10H13NO3/c1-3-13-9-8(6-5-7-11-9)10(12)14-4-2/h5-7H,3-4H2,1-2H3
- InChI Key: WJIBAKMAWMCQDU-UHFFFAOYSA-N
- SMILES: O(CC)C1C(C(=O)OCC)=CC=CN=1
Computed Properties
- Exact Mass: 195.08954328g/mol
- Monoisotopic Mass: 195.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 48.4Ų
Ethyl 2-ethoxynicotinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR110041-1g |
Ethyl 2-ethoxynicotinate |
15441-51-7 | 1g |
£80.00 | 2025-02-19 | ||
| Apollo Scientific | OR110041-5g |
Ethyl 2-ethoxynicotinate |
15441-51-7 | 5g |
£320.00 | 2025-02-19 | ||
| Apollo Scientific | OR110041-10g |
Ethyl 2-ethoxynicotinate |
15441-51-7 | 10g |
£560.00 | 2025-02-19 | ||
| Chemenu | CM506386-1g |
Ethyl2-ethoxynicotinate |
15441-51-7 | 97% | 1g |
$142 | 2022-06-12 | |
| Chemenu | CM506386-5g |
Ethyl2-ethoxynicotinate |
15441-51-7 | 97% | 5g |
$437 | 2022-06-12 | |
| abcr | AB418405-1 g |
Ethyl 2-ethoxynicotinate |
15441-51-7 | 1g |
€129.50 | 2022-06-02 | ||
| abcr | AB418405-5 g |
Ethyl 2-ethoxynicotinate |
15441-51-7 | 5g |
€404.00 | 2022-06-02 | ||
| abcr | AB418405-10 g |
Ethyl 2-ethoxynicotinate |
15441-51-7 | 10g |
€678.50 | 2022-06-02 | ||
| abcr | AB418405-1g |
Ethyl 2-ethoxynicotinate; . |
15441-51-7 | 1g |
€174.80 | 2025-04-20 | ||
| abcr | AB418405-5g |
Ethyl 2-ethoxynicotinate; . |
15441-51-7 | 5g |
€491.20 | 2025-04-20 |
Ethyl 2-ethoxynicotinate Suppliers
Ethyl 2-ethoxynicotinate Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on Ethyl 2-ethoxynicotinate
Ethyl 2-ethoxynicotinate (CAS No. 15441-51-7): A Comprehensive Overview
Ethyl 2-ethoxynicotinate, with the chemical formula C9H11NO3 and a CAS number of 15441-51-7, is a significant compound in the field of organic chemistry and pharmaceutical research. This ester derivative of nicotinic acid has garnered attention due to its diverse applications and potential therapeutic benefits. The compound's unique structural properties make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The synthesis of Ethyl 2-ethoxynicotinate typically involves the reaction of 2-hydroxynicotinic acid with ethanol in the presence of an acid catalyst. This process yields the ethyl ester, which is then purified through standard organic extraction and distillation techniques. The efficiency and yield of this synthesis can be influenced by factors such as temperature control, catalyst selection, and reaction time, making it a subject of interest for process optimization studies.
In recent years, Ethyl 2-ethoxynicotinate has been explored for its potential role in the development of novel therapeutic agents. Its structural similarity to nicotinic acid suggests possible applications in areas such as cardiovascular health, neuroprotection, and anti-inflammatory treatments. Furthermore, its ester group provides a versatile handle for further chemical modifications, enabling the design of more complex molecules with tailored biological activities.
One of the most compelling aspects of Ethyl 2-ethoxynicotinate is its investigation as a precursor in the synthesis of nicotinamide derivatives. Nicotinamide, a form of vitamin B3, is well-known for its role in metabolic processes and its potential to enhance cellular health. By exploring the derivatives of Ethyl 2-ethoxynicotinate, researchers aim to develop new compounds that can mimic or enhance the beneficial effects of nicotinamide without its associated side effects.
The pharmacological profile of Ethyl 2-ethoxynicotinate has been studied extensively in both preclinical and clinical settings. Initial research indicates that it may possess mild anti-inflammatory properties, making it a candidate for treating chronic inflammatory conditions. Additionally, its ability to cross the blood-brain barrier suggests potential applications in neuropharmacology, particularly in the development of drugs targeting neurological disorders.
Recent advancements in computational chemistry have also shed light on the molecular interactions of Ethyl 2-ethoxynicotinate with biological targets. Molecular docking studies have identified potential binding sites on enzymes and receptors that could be exploited for therapeutic purposes. These findings provide a strong foundation for designing more targeted and effective drugs based on Ethyl 2-ethoxynicotinate derivatives.
The agrochemical industry has also shown interest in Ethyl 2-ethoxynicotinate due to its potential as a plant growth regulator. Studies suggest that it can influence various physiological processes in plants, including root development and stress response mechanisms. This opens up new avenues for developing sustainable agricultural practices that enhance crop yield while minimizing environmental impact.
Quality control and analytical methods are crucial for ensuring the purity and consistency of Ethyl 2-ethoxynicotinate in industrial and research settings. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed to verify the compound's identity and assess its chemical integrity. These methods are essential for maintaining high standards in pharmaceutical manufacturing and ensuring patient safety.
The future prospects of Ethyl 2-ethoxynicotinate are promising, with ongoing research aimed at uncovering new applications and refining synthetic pathways. Collaborative efforts between academia and industry are likely to drive innovation in this field, leading to the development of novel drugs and materials with significant societal benefits.
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